molecular formula C25H32N4O4 B276929 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone

Cat. No. B276929
M. Wt: 452.5 g/mol
InChI Key: UMPPUKNOMZOBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone, also known as MPPEE, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This dual action is thought to contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility of results. However, one limitation of using 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone is its potential toxicity, which may limit its use in certain experimental models.

Future Directions

There are several future directions for research on 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in the treatment of anxiety and depression. Further research is needed to fully understand the mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone involves the reaction of 1-(2-methoxyphenyl)piperazine and 2-(4-phenylpiperazin-1-yl)acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone compound.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects. 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

Molecular Formula

C25H32N4O4

Molecular Weight

452.5 g/mol

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C25H32N4O4/c1-32-23-10-6-5-9-22(23)27-13-17-29(18-14-27)25(31)20-33-19-24(30)28-15-11-26(12-16-28)21-7-3-2-4-8-21/h2-10H,11-20H2,1H3

InChI Key

UMPPUKNOMZOBSF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)COCC(=O)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)COCC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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